Boc-DL-Ser(Me)-OH.DCHA
Description
BenchChem offers high-quality Boc-DL-Ser(Me)-OH.DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-DL-Ser(Me)-OH.DCHA including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHDSHEYMELJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-DL-Ser(Me)-OH.DCHA chemical structure and properties
Technical Monograph: Boc-DL-Ser(Me)-OH·DCHA
Executive Summary
Boc-DL-Ser(Me)-OH·DCHA is a specialized amino acid derivative utilized primarily in peptide synthesis and peptidomimetic drug design. It represents the dicyclohexylamine (DCHA) salt of N-tert-butoxycarbonyl-O-methyl-DL-serine.
This molecule serves two critical functions in medicinal chemistry:
-
Permanent Side-Chain Modification: Unlike standard O-tert-butyl (OtBu) protection, the O-methyl group is stable to trifluoroacetic acid (TFA). This allows the incorporation of a permanent methoxy group into a peptide sequence to probe hydrogen bonding requirements (Serine scanning) or improve metabolic stability.
-
Handling & Stability: The free acid of Boc-Ser(Me)-OH is often an unstable oil or hygroscopic solid. The formation of the DCHA salt yields a stable, crystalline powder, facilitating precise weighing and long-term storage.
Part 1: Chemical Architecture & Identity
Structural Composition
The compound is a salt complex formed between a protected amino acid and a bulky amine base.
-
Core Scaffold: DL-Serine (Racemic mixture of enantiomers).
-
N-Terminus Protection: tert-Butyloxycarbonyl (Boc). Labile to strong acids (TFA, HCl).
-
Side-Chain Protection: O-Methyl ether. Stable to TFA; requires harsh Lewis acids (e.g., BBr₃) for cleavage, effectively acting as a permanent modification in standard Solid Phase Peptide Synthesis (SPPS).
-
Stabilizing Counter-Ion: Dicyclohexylamine (DCHA).[1]
Physicochemical Profile
| Property | Data | Notes |
| Formula (Salt) | ||
| Molecular Weight | 400.56 g/mol | Free Acid MW: ~219.23 g/mol |
| Appearance | White to beige crystalline powder | The free acid is often an oil.[2] |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc | Insoluble/Low solubility in water. |
| Melting Point | 135–140 °C (Typical range) | Varies slightly by purity and enantiomeric ratio. |
| Chirality | Racemic (DL) | Contains both ( |
| CAS No. | 51293-47-1 (Refers to L-isomer salt) | DL-specific CAS is vendor-dependent; chemistry is identical. |
Part 2: Critical Analysis of Synthetic Utility
The "O-Methyl" Advantage
In standard Boc-chemistry, serine side chains are typically protected as benzyl ethers (OBzl) or tert-butyl ethers (OtBu).
-
Boc-Ser(Bzl)-OH: Bzl is removed by HF (Hydrofluoric acid).
-
Boc-Ser(Me)-OH: The methyl ether is stable to HF and TFA.
-
Application: This allows researchers to synthesize peptides where the serine hydroxyl is permanently "capped" as a methoxy group. This eliminates the H-bond donor capability of the serine side chain, allowing precise Structure-Activity Relationship (SAR) studies to determine if the hydroxyl proton is essential for receptor binding.
-
The DCHA Salt Factor
The DCHA salt is not a passive spectator. It acts as a crystallization aid.[] However, DCHA is a secondary amine and will compete with the amino-component of the peptide chain during coupling reactions, leading to side products.
-
Rule: You must convert the salt to the free acid prior to coupling.[4]
Part 3: Experimental Protocols
Protocol: Liberation of Free Acid (Desalting)
Objective: Isolate reactive Boc-DL-Ser(Me)-OH from the DCHA salt for immediate use in coupling.
Reagents:
-
Ethyl Acetate (EtOAc)
-
10% Potassium Hydrogen Sulfate (
) or 5% Citric Acid (aq) -
Brine (Saturated NaCl)[4]
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology:
-
Suspension: Suspend the calculated amount of Boc-DL-Ser(Me)-OH·DCHA in EtOAc (approx. 10 mL per gram of salt). The salt may not fully dissolve initially.
-
Acid Wash: Transfer to a separatory funnel. Add an equal volume of 10% aqueous
. Shake vigorously.-
Mechanism:[][5] The acid protonates the DCHA to form DCHA·H⁺, which is highly water-soluble. The Boc-Ser(Me)-OH remains protonated (uncharged) and stays in the organic layer.
-
-
Phase Separation: Allow layers to separate. Drain the aqueous layer (contains DCHA).
-
Repeat Wash: Wash the organic layer 2 more times with fresh acid solution to ensure complete removal of amine.
-
Neutralization: Wash the organic layer once with water, then once with brine.
-
Drying: Collect the organic layer and dry over anhydrous
for 20 minutes. -
Concentration: Filter off the solid drying agent. Evaporate the solvent under reduced pressure (Rotavap) at 40°C.
-
Result: A viscous, colorless to pale yellow oil (The Free Acid). Use immediately.
-
Protocol: Peptide Coupling (Standard)
Once desalted, the free acid functions like any standard Boc-amino acid.
-
Activation: Dissolve the free acid in DMF/DCM.
-
Reagents: Add coupling agents (e.g., EDC/HOBt or HATU/DIEA).
-
Reaction: Add the amine-component (peptide-resin or free amine). Stir at Room Temp.
-
Monitoring: Monitor via Kaiser Test (if solid phase) or TLC (if solution phase).
Part 4: Visualization of Workflows
Desalting & Activation Pathway
The following diagram illustrates the critical purification step required before using this reagent.
Caption: Workflow for converting the stable DCHA storage salt into the reactive free acid form.
Chemical Interaction Map
Caption: Structural logic of the derivative, highlighting the stability profiles of protecting groups.
Part 5: Quality Control & Safety
Analytical Expectations (Free Acid)
-
TLC (Thin Layer Chromatography):
-
System: Chloroform/Methanol/Acetic Acid (90:8:2).
-
Visualization: Ninhydrin (negative/faint), PMA (positive), or Iodine.
-
Note: The free acid will have a different Rf value than the DCHA salt.
-
-
1H NMR (DMSO-d6 or CDCl3):
-
Look for the Boc singlet at ~1.4 ppm (9H).
-
Look for the O-Methyl singlet at ~3.3 ppm (3H).
-
Absence of broad multiplets at 1.0–2.0 ppm (cyclohexyl protons) confirms successful removal of DCHA.
-
Handling & Storage
-
Storage (Salt): Room temperature is generally acceptable, but +4°C is preferred for long-term stability. Keep dry.
-
Storage (Free Acid): Unstable. Store at -20°C under inert gas if not used immediately.
-
Safety: Dicyclohexylamine is toxic and a skin irritant. Handle the salt with gloves and use a fume hood during the acidification step.
References
-
Sigma-Aldrich (Merck). Boc-Ser(Me)-OH DCHA Product Specification. Retrieved from (Note: Representative link for Boc-Ser derivatives).
-
BenchChem. Application Notes and Protocols for Coupling Boc-Ser(tBu)-OH·DCHA in Solid-Phase Peptide Synthesis. Retrieved from .
-
PubChem. Dicyclohexylamine Compound Summary. National Library of Medicine. Retrieved from .[2]
-
Bachem. Peptide Synthesis Guide: Handling of DCHA Salts. Retrieved from .
-
ChemPep. Boc Solid Phase Peptide Synthesis: Standard Protocols. Retrieved from .
Sources
Stability of O-methyl serine derivatives in Boc chemistry
Technical Guide: Navigating the Stability and Utility of O-Methyl Serine in Boc Solid-Phase Peptide Synthesis
Executive Summary
This guide addresses the specific physicochemical challenges associated with O-methyl serine (Ser(Me)) derivatives in Boc chemistry . Unlike the standard benzyl-protected serine (Ser(Bzl)), which reverts to native serine upon HF cleavage, the O-methyl derivative is utilized to introduce a permanent methoxy side chain into the peptide backbone. This modification is critical for peptidomimetic studies, preventing hydrogen bonding at the hydroxyl site and altering local hydrophobicity.
While the methyl ether linkage is robust, the introduction of Ser(Me) introduces specific risks regarding racemization during coupling and
Part 1: Chemical Stability Profile
The utility of Ser(Me) relies on its differential stability compared to standard protecting groups. The methyl ether is an "infinite" protecting group in the context of standard peptide synthesis conditions—it is intended to survive the synthesis.
Stability Matrix: Ser(Me) vs. Standard Reagents
| Reagent / Condition | Ser(Me) Stability | Mechanistic Insight |
| 50% TFA / DCM (Boc Removal) | High | The methyl ether bond is stable to acidolysis. Unlike |
| Anhydrous HF (Final Cleavage) | High | Critical Distinction: Unlike Ser(Bzl), which is cleaved to Ser-OH, Ser(Me) remains intact. The |
| DIEA / DMF (Neutralization) | Moderate | Prolonged exposure to base can trigger |
| Coupling Reagents (Activation) | Low (Risk High) | The electron-withdrawing methoxy group increases the acidity of the |
Part 2: Critical Side Reactions & Mechanistic Analysis
Racemization During Coupling
The primary failure mode when using Boc-Ser(Me)-OH is loss of chirality during the activation step. The methoxy group (
-
Mechanism: Upon activation (formation of the O-acylisourea or active ester), the acidity of the
-proton allows weak bases (like tertiary amines used in coupling) to abstract the proton. This leads to the formation of an enol or oxazolone intermediate, destroying the stereocenter. -
Mitigation: Avoid "high-base" protocols (e.g., HATU/DIEA). Use neutral or "base-free" carbodiimide chemistry (DIC/Oxyma) to suppress proton abstraction.
-Elimination
While less prominent in Boc chemistry than Fmoc (due to the absence of piperidine),
-
Pathway: Base abstracts the
-proton electrons shift to form a double bond ( ) methoxide is eliminated. -
Result: Formation of Dehydroalanine (Dha), which is achiral and reactive.
Visualizing the Stability & Risk Pathways
Caption: Operational flow of Ser(Me) in Boc SPPS. Red dashed lines indicate critical failure modes (Racemization and Elimination) triggered by improper base handling.
Part 3: Optimized Experimental Protocols
To ensure the integrity of the O-methyl serine residue, the following protocols replace standard generic Boc cycles.
Protocol A: Racemization-Free Coupling of Boc-Ser(Me)-OH
Standard HBTU/HATU protocols are contraindicated due to the requirement of DIEA, which promotes racemization of this specific derivative.
-
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) – 0.5 M in DMF.
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) – 0.5 M in DMF. (Superior to HOBt for suppressing racemization).[1]
-
Amino Acid: Boc-Ser(Me)-OH (3.0 equivalents relative to resin).
-
-
Procedure:
-
Dissolve Boc-Ser(Me)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
-
Add DIC (3 eq) immediately prior to addition to the resin. Do not pre-activate for >2 minutes.
-
Add mixture to the neutralized resin.
-
Agitate for 60 minutes at room temperature. Note: Extended coupling times (>2 hours) increase racemization risk.
-
-
Validation:
-
Perform a Kaiser test. If positive, recouple using the same conditions. Do not use a "stronger" coupling cocktail.
-
Protocol B: HF Cleavage for Ser(Me) Peptides
The methyl ether is stable, but the generation of benzyl cations from other protecting groups requires careful scavenging to prevent alkylation of the methoxy oxygen (though rare) or the aromatic rings.
-
Cleavage Cocktail:
-
Anhydrous HF: 90%
-
p-Cresol: 5% (Scavenger for benzyl cations)
-
p-Thiocresol: 5% (Prevent oxidation of Met/Cys if present)
-
Note: Anisole is often used, but p-cresol is generally more effective for preventing benzyl-modification of sensitive side chains.
-
-
Procedure:
-
Dry the peptide-resin completely under high vacuum (min 4 hours).
-
Transfer to Teflon HF reaction vessel.
-
Add scavengers first, then condense HF at -78°C.
-
Warm to 0°C and stir for 60 minutes .
-
Evaporate HF under a stream of nitrogen (rapid removal is preferred to minimize exposure).
-
Precipitate crude peptide in cold diethyl ether.[2]
-
-
Post-Cleavage Analysis:
-
Analyze via HPLC/MS.
-
Checkpoint: Verify the mass.
-
Target Mass: Calculated MW.
-
-32 Da: Indicates loss of Methanol (
-elimination to Dehydroalanine). -
+14 Da: Methylation (unlikely with this protocol, but possible if methanol was used in washing steps prior to HF).
-
-
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10, 1067–1083. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][4][5] Tetrahedron, 60(11), 2447-2467. (Discussion on racemization mechanisms).
-
Bachem Technical Note. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Sigma-Aldrich. (2024). Boc-Ser(Me)-OH Product Specification and Boc-SPPS Protocols. Link
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
Topic: The DCHA Salt of Boc-Ser(Me)-OH: A Strategic Choice for Stability and Purity in Peptide Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my focus is on empowering researchers to achieve optimal outcomes in complex multi-step syntheses. A recurring question from peptide chemists, particularly those refining their processes, centers on the formulation of amino acid building blocks. Specifically, "Why are certain derivatives, like Boc-Ser(Me)-OH, supplied as a dicyclohexylammonium (DCHA) salt rather than the free acid?"
This guide provides a comprehensive explanation grounded in chemical principles and practical laboratory experience. We will explore the physicochemical rationale behind this choice, its direct impact on the stability, handling, and purity of the reagent, and provide validated protocols for its use in synthesis workflows.
The Foundational Challenge: The Physical Nature of Protected Amino Acids
The success of solid-phase peptide synthesis (SPPS) is critically dependent on the quality and consistency of the starting materials. N-α-tert-Butyloxycarbonyl (Boc) protected amino acids are fundamental building blocks in one of the major strategies for SPPS.[1] However, the introduction of the lipophilic Boc group can significantly alter the physical properties of an amino acid.
Many Boc-protected amino acids, including Boc-Ser(Me)-OH, do not readily crystallize after their synthesis and purification. They often present as:
-
Viscous oils: Difficult to handle, weigh accurately, and prone to trapping residual solvents or impurities.[2]
-
Amorphous or hygroscopic solids: These can be challenging to dry completely and may exhibit inconsistent physical properties, complicating precise measurements for coupling reactions.
These physical states are not merely inconvenient; they are detrimental to the synthesis process. Inaccurate weighing leads to incorrect stoichiometry in coupling reactions, resulting in deletion sequences and lower purity of the final peptide. Furthermore, amorphous materials can be less stable over long-term storage compared to their crystalline counterparts.[3]
Dicyclohexylamine (DCHA) as a Crystallization and Stabilization Agent
To overcome these challenges, the carboxylic acid moiety of the Boc-amino acid is reacted with a basic counterion to form a salt. Dicyclohexylamine (DCHA) is an ideal choice for this purpose for several key reasons.[4]
The formation of the DCHA salt is a simple acid-base reaction. The acidic carboxylic acid proton of Boc-Ser(Me)-OH is transferred to the basic nitrogen atom of DCHA, forming an ion pair: the dicyclohexylammonium carboxylate.
This ionic interaction introduces a rigid, ordered lattice structure, inducing crystallization. The resulting Boc-Ser(Me)-OH·DCHA salt is typically a free-flowing, crystalline solid.[5] This transformation provides three critical advantages:
-
Enhanced Stability: The salt form protects the carboxylic acid and can prevent premature cleavage of acid-labile protecting groups during storage, ensuring a longer shelf-life.[3][6]
-
Simplified Handling: A crystalline solid is significantly easier to handle, weigh, and dispense accurately than a viscous oil.[5]
-
Facilitated Purification: The crude Boc-amino acid can be effectively purified by converting it to the DCHA salt and then recrystallizing it, a standard and robust method for achieving high purity.[2][6]
Comparative Physicochemical Properties
The decision to use the DCHA salt is best understood by directly comparing its properties to the free acid form.
| Property | Boc-Ser(Me)-OH (Free Acid) | Boc-Ser(Me)-OH·DCHA (Salt) | Advantage of DCHA Salt |
| Physical State | Often a viscous oil or amorphous solid[2] | Crystalline, free-flowing solid[7][8] | Easy and accurate handling/weighing. |
| Crystallinity | Low to non-existent | High | Facilitates purification via recrystallization.[6] |
| Stability | Less stable; susceptible to degradation | High; enhanced shelf-life[3] | Ensures reagent integrity over time. |
| Handling | Difficult to transfer and weigh accurately | Simple to handle and weigh | Improves reproducibility of experiments. |
| Purity | Purification can be challenging (e.g., requires chromatography) | High purity is readily achievable[2] | Reduces risk of introducing impurities into the peptide synthesis. |
The Essential Workflow: Liberation of the Free Acid
While the DCHA salt provides numerous benefits for storage and handling, it cannot be used directly in the peptide coupling step. The DCHA must be removed to liberate the free carboxylic acid, which is then activated for amide bond formation. This is a straightforward and high-yielding liquid-liquid extraction procedure.
The underlying principle is to treat the salt with a stronger acid. This protonates the carboxylate anion, regenerating the free Boc-Ser(Me)-OH, and creates the corresponding salt of DCHA, which is soluble in the aqueous phase.
Validated Experimental Protocol: Free Acid Liberation
This protocol is adapted from standard industry procedures for the quantitative removal of DCHA prior to peptide coupling.[6]
Materials:
-
Boc-Ser(Me)-OH·DCHA salt
-
Ethyl acetate (EtOAc) or another suitable water-immiscible organic solvent (e.g., MTBE, Isopropyl ether)
-
10% w/v aqueous phosphoric acid (H₃PO₄) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspension: Suspend 1 part of the Boc-Ser(Me)-OH·DCHA salt in 5-10 volumes of ethyl acetate in a separatory funnel.
-
Acidification: Add the 10% phosphoric acid solution portion-wise while stirring or shaking. Continue adding acid until the solid DCHA salt is completely dissolved and two clear, distinct liquid phases are visible.
-
pH Check: Check the pH of the lower, aqueous phase using pH paper. It should be in the range of 2-3 to ensure complete protonation of the carboxylate.[6]
-
Phase Separation: Separate the layers. Retain the upper organic phase, which contains the desired free acid.
-
Washing: a. Wash the organic phase once more with a small volume (e.g., 2 parts) of 10% phosphoric acid to remove any residual DCHA. b. Subsequently, wash the organic phase three times with deionized water (e.g., 2 parts each time) to remove the phosphoric acid. The pH of the final aqueous wash should be ≥4.[6]
-
Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Evaporate the solvent (ethyl acetate) under reduced pressure using a rotary evaporator. The result is the purified, free-acid Boc-Ser(Me)-OH, typically as an oil or foam, ready for the coupling reaction.
Critical Note: It is advisable to avoid using hydrochloric acid (HCl) for this procedure. Dicyclohexylammonium chloride is sparingly soluble in water and may precipitate, complicating the extraction process.[6]
Conclusion
The practice of supplying Boc-Ser(Me)-OH as a DCHA salt is not arbitrary but a deliberate and strategic decision rooted in sound chemical principles. It addresses the inherent challenges of handling and stability associated with the free acid form of many protected amino acids. By converting an often-oily and difficult-to-purify compound into a stable, crystalline, and high-purity solid, suppliers provide researchers with a more reliable and reproducible starting material. While requiring an additional, straightforward workup step to liberate the free acid, the benefits in terms of shelf-life, handling accuracy, and initial purity far outweigh this minor inconvenience, ultimately contributing to a more efficient and successful peptide synthesis campaign.
References
-
Oakwood Chemical. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved February 5, 2026, from [Link]
-
ChemBK. (2024). Boc-Ser(Me)-OH·DCHA. Retrieved February 5, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Boc-Ser(Me)-OH DCHA [51293-47-1]. Retrieved February 5, 2026, from [Link]
-
ZHONGAN. (n.d.). Dicyclohexylamine (DCHA): Exploring the Versatile Applications of a Key Chemical Raw Material. Retrieved February 5, 2026, from [Link]
-
Oakwood Chemical. (n.d.). Technical Support Information Bulletin 1137 - Converting Boc-Amino Acid DCHA Salts to Free Acids. Retrieved February 5, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Synthesis. InTech. (This is a general reference for the concept, specific citation for the book/chapter may vary). A relevant overview can be found in reviews like: Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. News - Dicyclohexylamine (DCHA): Exploring the Versatile Applications of a Key Chemical Raw Material [zhonganindustry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. calpaclab.com [calpaclab.com]
Technical Guide: Solubility Profile and Handling of Boc-DL-Ser(Me)-OH.DCHA
Executive Summary
Boc-DL-Ser(Me)-OH.DCHA (N-α-t-Butoxycarbonyl-O-methyl-DL-serine dicyclohexylamine salt) is a specialized amino acid derivative used primarily in peptide synthesis to introduce the O-methylated serine residue.[1] The presence of the dicyclohexylamine (DCHA) counterion is a strategic chemical modification designed to enhance the crystallinity and shelf-stability of the otherwise oily or low-melting free acid.
This guide provides a definitive technical analysis of its solubility behavior, explaining the physicochemical rationale behind solvent choices and detailing the mandatory "desalting" protocols required before peptide coupling.
Physicochemical Properties & Chemical Logic[2][3]
To understand the solubility profile, one must deconstruct the molecule into its competing functional domains:
-
Lipophilic Domains (Hydrophobic): The tert-butyl group (Boc), the O-methyl side chain, and the bulky dicyclohexylammonium cation. These drive solubility in organic solvents.
-
Ionic Domain (Hydrophilic/Polar): The carboxylate-ammonium salt bridge (
). This provides high lattice energy, making the compound a solid at room temperature but limiting solubility in non-polar solvents like hexane.
Key Parameters
| Property | Detail |
| Chemical Formula | |
| Molecular Weight | ~400.6 g/mol (Salt form) |
| Appearance | White to off-white crystalline powder |
| Primary Utility | Stable storage form; must be converted to free acid before coupling.[2] |
Solubility Profile: Water vs. Organic Solvents
The solubility of Boc-DL-Ser(Me)-OH.DCHA is dictated by the "like dissolves like" principle, heavily influenced by the bulky DCHA counterion which suppresses water solubility while enhancing solubility in chlorinated and polar organic solvents.
Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Technical Context |
| Aqueous | Water (pH 7) | Insoluble / Sparingly Soluble | The hydrophobic bulk of the DCHA and Boc groups overrides the ionic salt character. |
| Chlorinated | Dichloromethane (DCM) | High | Excellent solvent for dissolution prior to desalting. |
| Chlorinated | Chloroform | High | Alternative to DCM; often used for optical rotation measurements. |
| Alcohols | Methanol / Ethanol | High | Soluble due to H-bonding capabilities; often used for warm recrystallization. |
| Polar Aprotic | DMF / DMSO | High | Universal solvents for peptide reagents, though difficult to remove. |
| Esters | Ethyl Acetate (EtOAc) | Moderate / Temperature Dependent | Critical: Often soluble when hot, sparingly soluble when cold. Used for recrystallization. |
| Ethers | Diethyl Ether / MTBE | Low / Insoluble | Used as anti-solvents to precipitate the salt from DCM or alcohols. |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Strictly used as anti-solvents to force crystallization. |
Mechanistic Insight: The "Solubility Switch"
The DCHA salt is designed to be insoluble in water to prevent hygroscopicity (water absorption), which degrades the Boc group over time. Conversely, its high solubility in DCM allows for facile processing. When you need to purify the compound, you exploit the differential solubility in Ethyl Acetate (soluble hot, insoluble cold) or use a DCM/Hexane pairing (dissolve in DCM, crash out with Hexane).
Visualization: Solubility Logic & Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the operational goal (Storage, Reaction, or Purification).
Caption: Decision tree for solvent selection based on experimental intent. Note the mandatory desalting step for synthesis.
Experimental Protocol: Converting Salt to Free Acid
Crucial Warning: You cannot use the DCHA salt directly in standard carbodiimide (EDC/DIC) couplings because the DCHA amine will compete with the amino component, leading to side reactions and low yields. You must "free" the acid first.
Reagents Required[3][5][6][7][8][9]
-
Organic Phase: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Aqueous Phase: 10% KHSO₄ (Potassium Bisulfate) or 10% Citric Acid. Avoid strong mineral acids like HCl to prevent Boc cleavage.
-
Drying Agent: Anhydrous
or .
Step-by-Step Methodology
-
Dissolution: Suspend the Boc-DL-Ser(Me)-OH.DCHA salt in EtOAc (approx. 10 mL per gram of salt). If it does not dissolve immediately, mild sonication is acceptable.
-
Partitioning: Transfer the solution to a separatory funnel. Add an equal volume of 10% KHSO₄ .
-
Extraction (The Exchange): Shake vigorously for 2-3 minutes.
-
Mechanism:[3] The
from KHSO₄ protonates the DCHA to form , which becomes water-soluble. The Boc-amino acid becomes protonated ( ) and partitions into the organic layer.
-
-
Separation: Drain the aqueous layer (contains DCHA salt). Retain the organic layer.[4]
-
Wash: Wash the organic layer 2x with fresh 10% KHSO₄ and 1x with Brine (saturated NaCl) to remove residual DCHA and trapped water.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Result: The resulting oil or foam is the reactive Boc-DL-Ser(Me)-OH free acid , ready for immediate coupling.
Workflow Diagram
Caption: Extraction workflow to remove DCHA counterion using acid wash partitioning.
References
-
Aapptec. Converting CHA and DCHA Salts to Free Acids. Peptide Synthesis Protocols. [Link]
-
PubChem. Boc-Ser-OH.DCHA Compound Summary. National Library of Medicine. [Link]
Sources
Methodological & Application
Protocol for converting Boc-DL-Ser(Me)-OH.DCHA to free acid
Application Notes and Protocols
Topic: Protocol for Converting Boc-DL-Ser(Me)-OH.DCHA to its Free Acid
For Immediate Release
Liberating the Active Form: A Detailed Protocol for the Conversion of Boc-DL-Ser(Me)-OH Dicyclohexylammonium Salt to its Free Acid
Abstract
N-α-tert-Butoxycarbonyl (Boc) protected amino acids are foundational building blocks in solid-phase and solution-phase peptide synthesis. To enhance stability, facilitate purification, and improve handling characteristics, these derivatives are often supplied as crystalline dicyclohexylammonium (DCHA) salts, particularly when the free acid form is an amorphous solid or a viscous oil.[1][2] However, prior to their use as coupling agents in peptide synthesis, it is imperative to quantitatively convert these salts back to their free carboxylic acid form.[1] This application note provides a comprehensive, field-proven protocol for the efficient conversion of Boc-DL-Ser(Me)-OH·DCHA to its free acid, Boc-DL-Ser(Me)-OH. We will delve into the underlying chemical principles, provide a detailed step-by-step experimental workflow, offer troubleshooting guidance, and explain the rationale behind each critical step to ensure a high-yield, high-purity outcome.
Foundational Principles: The Chemistry of DCHA Salt Cleavage
The conversion of a Boc-amino acid DCHA salt to its free acid is a classic acid-base liquid-liquid extraction.[3][4] The core of the process relies on the differential solubility of the species involved in two immiscible liquid phases—an organic solvent and an aqueous acidic solution.
-
The Starting Material: Boc-DL-Ser(Me)-OH·DCHA is an acid-base salt formed between the acidic carboxylic acid group (-COOH) of the Boc-amino acid and the basic secondary amine, dicyclohexylamine (DCHA). This ionic interaction is what confers its crystalline, stable nature.[2]
-
The Reaction: The salt is first dissolved or suspended in a suitable organic solvent. An aqueous acid solution is then introduced. The strong acid in the aqueous phase protonates the dicyclohexylamine, converting it into a dicyclohexylammonium cation. This new salt (e.g., dicyclohexylammonium bisulfate) is highly polar and therefore preferentially partitions into the aqueous layer.
-
The Separation: Simultaneously, the Boc-amino acid is liberated as the free carboxylic acid, which is significantly less polar and remains dissolved in the organic phase. The two immiscible layers are then separated, and the organic layer containing the desired product is washed, dried, and concentrated to yield the purified free acid.
A critical consideration is the choice of acid. While hydrochloric acid (HCl) might seem like a straightforward choice, it is strongly discouraged. HCl reacts with DCHA to form dicyclohexylammonium chloride, which is sparingly soluble in water and can precipitate, complicating the extraction process.[1] Therefore, acids that form highly water-soluble DCHA salts, such as potassium bisulfate (KHSO₄) or phosphoric acid (H₃PO₄), are the reagents of choice.[1][5]
Experimental Design & Workflow
Materials & Equipment
| Reagents & Consumables | Equipment |
| Boc-DL-Ser(Me)-OH·DCHA | Magnetic stirrer and stir bar |
| Ethyl Acetate (EtOAc), Reagent Grade | Separatory funnel (appropriate volume) |
| Dichloromethane (DCM), Reagent Grade | Ring stand and clamp |
| 10% w/v Potassium Bisulfate (KHSO₄) Solution | pH indicator strips or calibrated pH meter |
| Deionized Water | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | High-vacuum pump |
| Brine (Saturated NaCl solution) | Glassware (beakers, Erlenmeyer flasks) |
| TLC plates (Silica gel 60 F₂₅₄) | Analytical balance |
Workflow Visualization
The overall process can be visualized as a straightforward extraction workflow designed to isolate the organic-soluble product from water-soluble byproducts.
Caption: Workflow for DCHA Salt to Free Acid Conversion.
Step-by-Step Experimental Protocol
This protocol is based on a typical procedure for liberating amino acids from their DCHA salts.[1]
-
Dissolution: In a suitable Erlenmeyer flask, suspend 1.0 part by weight of Boc-DL-Ser(Me)-OH·DCHA in 5-10 volume parts of ethyl acetate (e.g., for 10 g of salt, use 50-100 mL of EtOAc). Stir vigorously with a magnetic stir bar. Note: Complete dissolution may not occur until the acid is added.
-
Acidification: Transfer the suspension to a separatory funnel. Add an equal volume of cold (0-5 °C) 10% aqueous potassium bisulfate (KHSO₄) solution. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release any pressure buildup.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The organic layer (ethyl acetate) should be the top layer, and the aqueous layer the bottom. Two clear phases should be observed.[1]
-
Verification & First Separation: Check the pH of the lower aqueous phase using a pH strip. The pH should be acidic (pH 2-3) to ensure complete protonation of the DCHA.[1] Drain and collect the lower aqueous layer.
-
Aqueous Washes:
-
Perform a second extraction by adding a fresh portion (approx. half the initial volume) of 10% KHSO₄ solution to the organic layer in the funnel. Shake, allow to separate, and discard the aqueous layer.[5]
-
Wash the organic layer with two portions of deionized water to remove residual KHSO₄.
-
Finally, wash the organic layer with one portion of brine to facilitate the removal of dissolved water.
-
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate (e.g., 1-2 tablespoons for 100 mL of solvent) and swirl. The drying agent should move freely without clumping, indicating the solution is dry. Allow to stand for 15-20 minutes.
-
Isolation:
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. The bath temperature should be kept below 40 °C to prevent thermal degradation.
-
The resulting product, Boc-DL-Ser(Me)-OH, will likely be a viscous oil or a waxy solid.[1] Place it under high vacuum for several hours to remove any residual solvent.
-
Quality Control & Troubleshooting
A self-validating protocol includes methods for in-process control and final product verification.
| Issue | Probable Cause | Solution / Validation Step |
| Incomplete Conversion | Insufficient acid added; inadequate mixing. | pH Check: Ensure the aqueous phase is strongly acidic (pH 2-3) after the first extraction.[1] TLC Analysis: Spot the starting material, the organic layer, and a co-spot on a TLC plate (e.g., mobile phase 95:5 DCM:MeOH). The product spot should have a lower Rf than the DCHA salt, and the starting material spot should be absent in the final organic layer.[6] |
| Persistent Emulsion at Interface | Agitation was too vigorous; presence of particulate impurities. | Wait for 15-30 minutes for the emulsion to break. Add a small amount of brine to help disrupt the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
| Low Product Yield | Incomplete extraction from the aqueous phase; product is partially water-soluble. | Ensure the organic solvent volume is adequate. Minimize the number of water washes if the product shows some water solubility. Back-extract the combined aqueous layers with a small portion of fresh organic solvent. |
| Product is not an oil/solid | Residual solvent (EtOAc, water). | Dry the product under high vacuum for an extended period (overnight if necessary). Gentle heating (<40 °C) under vacuum can aid solvent removal. |
Conclusion
The conversion of Boc-DL-Ser(Me)-OH·DCHA to its free acid is a fundamental and critical prerequisite for its use in peptide synthesis. The acid-base extraction protocol detailed here is robust, efficient, and relies on simple chemical principles to achieve a high-purity product. By understanding the causality behind each step—from the choice of acid to the final drying process—researchers can confidently and reproducibly generate the active, free-acid form of the amino acid, ensuring the success of subsequent coupling reactions in complex drug development and scientific discovery workflows.
References
- Bocas del Toro, PA Time. Google Search. Accessed February 5, 2026.
- Technical Support Information Bulletin 1137: Converting Boc-Amino Acid DCHA Salts to Free Acids. Provided by Google Search grounding.
- CN112661672A - Crystallization method of Boc-amino acid.
-
Acid-Base Extraction . University of California, Los Angeles. Accessed February 5, 2026. [Link]
-
Boc Resin Cleavage Protocol . Merck Millipore. Accessed February 5, 2026. [Link]
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis . Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Accessed February 5, 2026. [Link]
-
Acid–base extraction . Wikipedia. Accessed February 5, 2026. [Link]
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- . Organic Syntheses Procedure. Accessed February 5, 2026. [Link]
-
Peptide Synthesis with the Boc Protecting Group . jOeCHEM via YouTube. Accessed February 5, 2026. [Link]
-
In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA . Reddit r/Chempros. Accessed February 5, 2026. [Link]
-
Experimental Procedures . The Royal Society of Chemistry. Accessed February 5, 2026. [Link]
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Provided by Google Search grounding.
-
Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D . ACS Omega. Accessed February 5, 2026. [Link]
-
Acid-Base Extraction . Chemistry LibreTexts. Accessed February 5, 2026. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Accessed February 5, 2026. [Link]
-
Acid-Base Extraction Tutorial . The Organic Chemistry Tutor via YouTube. Accessed February 5, 2026. [Link]
-
Amino Acid-Protecting Groups . Chemical Reviews - ACS Publications. Accessed February 5, 2026. [Link]
-
Separation of Acidic, Basic and Neutral Compounds . Magritek. Accessed February 5, 2026. [Link]
-
Amino Acid-Protecting Groups . SciSpace. Accessed February 5, 2026. [Link]
-
N-Boc-L-serine methyl ester . PubChem - NIH. Accessed February 5, 2026. [Link]
-
Boc-Ser(Me)-OH·DCHA . ChemBK. Accessed February 5, 2026. [Link]
-
Boc-Ser(Me)-OH DCHA [51293-47-1] . Aapptec Peptides. Accessed February 5, 2026. [Link]
-
Boc-DL-Ser(Me)-OH·DCHA . Bio RDF. Accessed February 5, 2026. [Link]
-
Boc-His(Boc)-OH DCHA [31687-58-8] . Aapptec Peptides. Accessed February 5, 2026. [Link]
Sources
Application Notes and Protocols for Peptide Library Generation Using Racemic Boc-Ser(Me)-OH
Introduction: Expanding Chemical Diversity with Stereoisomeric Building Blocks
In the landscape of drug discovery, the generation of diverse peptide libraries is a cornerstone for identifying novel therapeutic leads. Peptides offer high specificity and low toxicity but are often limited by their susceptibility to proteolytic degradation.[1] The strategic incorporation of non-natural amino acids, particularly D-isomers, is a well-established method to overcome this limitation, significantly enhancing the in-vivo half-life of peptide drug candidates.[1][2][3][4][5] The use of a racemic mixture of a protected amino acid, such as Boc-Ser(Me)-OH, in solid-phase peptide synthesis (SPPS) presents a powerful and efficient strategy to introduce stereochemical diversity at a specific position within a peptide sequence. This approach generates a library of diastereomers, effectively doubling the number of unique compounds with minimal additional synthetic effort.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of racemic Boc-Ser(Me)-OH for the generation of peptide libraries. We will delve into the underlying principles, provide detailed, field-proven protocols for synthesis and analysis, and offer insights into the causality behind key experimental choices, ensuring a robust and self-validating workflow.
The Rationale for Employing Racemic Boc-Ser(Me)-OH
The decision to incorporate a racemic mixture of Boc-Ser(Me)-OH into a peptide library is driven by several key advantages:
-
Enhanced Proteolytic Stability: Peptidases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acids.[1] Peptides containing D-amino acids are therefore more resistant to enzymatic cleavage, leading to a longer biological half-life.[1][2][3][4][5]
-
Increased Structural Diversity: The introduction of a D-amino acid can induce significant changes in the peptide's secondary structure and overall conformation. This can lead to novel binding interactions with biological targets that would not be possible with an all-L-peptide.
-
Efficient Library Expansion: By using a racemic mixture at a single position, two distinct diastereomers are synthesized on each bead in a one-bead-one-compound (OBOC) library, or as a pair in a mixture. This doubles the library's complexity at that position without the need for separate synthetic routes for the D- and L-isomers.
-
Cost and Time Efficiency: Utilizing a racemic mixture is often more economical and time-efficient than purchasing and individually coupling the pure D- and L-enantiomers.
The choice of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group is particularly suited for this application. Boc-SPPS chemistry, while requiring the use of strong acids like trifluoroacetic acid (TFA) for deprotection, can be advantageous for the synthesis of certain hydrophobic or complex peptides.[6]
Experimental Workflow Overview
The generation of a peptide library using racemic Boc-Ser(Me)-OH follows a modified solid-phase peptide synthesis (SPPS) protocol. The core steps involve the sequential addition of amino acids to a growing peptide chain anchored to a solid support resin.[7][8] The key point of differentiation is the coupling step where the racemic mixture is introduced.
Caption: Workflow for peptide library generation using racemic Boc-Ser(Me)-OH.
Detailed Protocols
PART 1: Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Resins | |||
| Merrifield Resin | 1% DVB, 100-200 mesh | Standard Supplier | For C-terminal acids. |
| MBHA Resin | 1% DVB, 100-200 mesh | Standard Supplier | For C-terminal amides. |
| Amino Acids | |||
| Racemic Boc-Ser(Me)-OH | Peptide Synthesis Grade | Verified Supplier | Store at 2-8°C. |
| Boc-protected L-amino acids | Peptide Synthesis Grade | Verified Supplier | With appropriate side-chain protection. |
| Solvents | |||
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Standard Supplier | |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | |
| Diisopropylethylamine (DIEA) | Redistilled | Standard Supplier | |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier | Caution: Highly corrosive. |
| Diethyl ether | Anhydrous | Standard Supplier | For peptide precipitation. |
| Coupling Reagents | |||
| HBTU | >99.5% | Verified Supplier | |
| HOBt | Anhydrous | Verified Supplier | |
| DIC | >99.0% | Verified Supplier | |
| Other Reagents | |||
| Acetic Anhydride | ACS Grade | Standard Supplier | For capping. |
| Piperidine | ACS Grade | Standard Supplier | For Fmoc deprotection if applicable. |
| Hydrofluoric Acid (HF) | Anhydrous | Specialized Supplier | Extreme Caution: Highly toxic and corrosive. Requires specialized equipment. |
PART 2: Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol outlines the manual synthesis of a model peptide library on a 0.1 mmol scale using MBHA resin.
1. Resin Preparation and Swelling
-
Place 200 mg of MBHA resin (assuming a substitution of 0.5 mmol/g) into a fritted glass reaction vessel.
-
Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin with DMF (3 x 5 mL).
2. Boc Deprotection
-
Add 5 mL of a 50% (v/v) solution of TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add another 5 mL of 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the deprotection solution and wash the resin with DCM (3 x 5 mL), followed by isopropanol (2 x 5 mL), and finally DCM (3 x 5 mL).[2]
3. Neutralization
-
Add 5 mL of a 5% (v/v) solution of DIEA in DCM to the resin.
-
Agitate for 2 minutes, then drain. Repeat this step.
-
Wash the resin with DCM (3 x 5 mL) and then with DMF (3 x 5 mL).[9]
4. Amino Acid Coupling (Standard L-Amino Acid)
-
In a separate vial, dissolve 0.4 mmol (4 equivalents) of the Boc-protected L-amino acid and 0.4 mmol of HBTU in 2 mL of DMF.
-
Add 0.8 mmol (8 equivalents) of DIEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Validation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
5. Incorporation of Racemic Boc-Ser(Me)-OH
-
Follow the same procedure as in step 4, but use 0.4 mmol of racemic Boc-Ser(Me)-OH.
-
Causality: Using a carbodiimide-based coupling reagent like DIC with an additive such as HOBt can be beneficial here. Carbodiimides are known to have a lower propensity for causing racemization of the activated amino acid itself, which is crucial for maintaining the stereochemical integrity of the subsequent amino acids in the chain.[10]
-
Protocol with DIC/HOBt:
-
Dissolve 0.4 mmol of racemic Boc-Ser(Me)-OH and 0.4 mmol of HOBt in 2 mL of DMF.
-
Add 0.4 mmol of DIC and allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction completion using the Kaiser test.
-
6. Capping (Optional)
-
If the Kaiser test remains positive after a second coupling, it indicates incomplete reaction. To prevent the formation of deletion sequences, unreacted amines should be capped.
-
Prepare a solution of acetic anhydride/DIEA/DCM (1:1:8 v/v/v).
-
Add 5 mL of the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
7. Library Generation via Split-and-Mix Synthesis
To generate a combinatorial library, the "split-and-mix" (or "portioning-mixing") method is employed.[11][12][13][14][15][16]
Caption: Split-and-mix synthesis workflow for library generation.
-
Step 1 (Split): Divide the resin into multiple equal portions.
-
Step 2 (Couple): In separate reaction vessels, couple a different building block (e.g., a standard L-amino acid or the racemic Boc-Ser(Me)-OH) to each resin portion.
-
Step 3 (Pool and Mix): After the coupling is complete and the resin is washed, combine all portions into a single vessel and mix thoroughly to ensure randomization.
-
Repeat these steps for each position of diversity in the peptide library. This method ensures that each bead carries a unique peptide sequence.[16]
8. Final Deprotection and Cleavage
-
After the final amino acid has been coupled, perform a final Boc deprotection (Step 2).
-
Wash the resin thoroughly with DCM and dry under vacuum.
-
HF Cleavage (Requires specialized apparatus and safety precautions):
-
Transfer the dried resin to a Teflon HF cleavage apparatus.
-
Add an appropriate scavenger, such as anisole (1 mL per 100 mg of resin).
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the vessel.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Remove the HF under a stream of nitrogen.
-
-
The crude peptide will remain in the reaction vessel.
9. Peptide Precipitation and Recovery
-
Wash the resin with cold, anhydrous diethyl ether to remove the scavengers.
-
The peptide should precipitate as a white solid. If the peptide is soluble in ether, it may be necessary to concentrate the ether washings.[17]
-
Centrifuge the ether suspension and decant the ether.
-
Repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
Characterization and Analysis of the Diastereomeric Library
The successful generation of a diastereomeric peptide library must be confirmed through rigorous analytical techniques. Since diastereomers have the same mass, their differentiation relies on methods that can distinguish between their different three-dimensional structures.[4][6]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful tool for separating diastereomeric peptides.[18] Due to their different conformations, diastereomers often exhibit different retention times on a C18 column.
Protocol for RP-HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
Expected Results: A successful synthesis incorporating racemic Boc-Ser(Me)-OH should result in pairs of peaks in the HPLC chromatogram for each peptide sequence, corresponding to the two diastereomers. The relative peak areas can provide an initial assessment of the incorporation ratio of the D- and L-isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is essential for confirming the identity and purity of the peptides in the library. While the diastereomers will have identical parent masses, their fragmentation patterns in MS/MS can sometimes show subtle differences.[10] More importantly, coupling HPLC with MS allows for the mass of each separated diastereomeric peak to be determined.
Protocol for LC-MS/MS Analysis:
-
Utilize the same HPLC conditions as described above, with the eluent directed into the mass spectrometer.
-
Mass Spectrometer: Electrospray ionization (ESI) source.
-
Analysis Mode:
-
MS1 Scan: To determine the parent mass of the eluted peptides.
-
MS2 (Tandem MS): To obtain fragmentation data for sequence confirmation.
-
-
Data Analysis: The fragmentation spectra (b- and y-ions) should be analyzed to confirm the amino acid sequence of each peptide.[19]
Quantitative Analysis of D/L Incorporation: For a precise quantification of the D/L ratio, it may be necessary to hydrolyze a sample of the peptide library and analyze the resulting amino acids using a chiral column or a derivatization agent followed by LC-MS analysis.[1][20]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of the growing peptide chain. - Aggregation of the peptide-resin. - Insufficient activation time or reagent concentration. | - Perform a second coupling. - Switch to a more powerful coupling reagent like HATU. - Increase the reaction temperature or time. - Use a solvent system known to disrupt aggregation (e.g., add NMP or DMSO).[] |
| Poor Separation of Diastereomers in HPLC | - Insufficient difference in hydrophobicity between diastereomers. - Inappropriate gradient or column. | - Optimize the HPLC gradient (make it shallower). - Try a different stationary phase (e.g., C8 or phenyl). - Use a chiral HPLC column for baseline separation.[22][23][24] |
| Peptide Fails to Precipitate in Ether | - The peptide is short and/or hydrophilic. - The peptide is soluble in the TFA/ether mixture. | - Concentrate the ether solution under a stream of nitrogen or by rotary evaporation.[17] - Add a less polar solvent like pentane or hexane to the ether to induce precipitation.[17] |
| Unexpected Masses in MS Analysis | - Deletion sequences from incomplete coupling. - Side reactions during synthesis or cleavage. - Racemization of other amino acids. | - Implement a capping step after each coupling. - Review the choice of side-chain protecting groups and cleavage conditions. - Use coupling conditions known to minimize racemization (e.g., lower temperature, use of HOBt).[10] |
Conclusion
The use of racemic Boc-Ser(Me)-OH is a highly effective and efficient strategy for generating stereochemically diverse peptide libraries. By leveraging the principles of Boc-SPPS and the split-and-mix synthesis method, researchers can rapidly access a wide range of diastereomeric peptides with enhanced stability and novel structural properties. The protocols and analytical methods detailed in this application note provide a robust framework for the successful synthesis, validation, and characterization of these libraries, ultimately accelerating the discovery of new peptide-based therapeutics.
References
-
Isidro-Llobet, A., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Amino Acids. [Link]
-
Coin, I., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Martin, N. J., et al. (2023, August 14). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]
-
ACS Publications. (2025, June 3). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. [Link]
-
ACS Publications. (2007). A General Method for Designing Combinatorial Peptide Libraries Decodable by Amino Acid Analysis. [Link]
-
National Institutes of Health. (2017, January 24). MS-READ: Quantitative Measurement of Amino Acid Incorporation. [Link]
-
National Institutes of Health. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. [Link]
-
Sciforum. The "Portioning-Mixing" (Split-Mix) Synthesis. [Link]
-
ResearchGate. Synthesis of combinatorial libraries by "split and mix". [Link]
-
Kumar, et al. (2024). A Review on Combinatorial Chemistry. IJPSR, 15(9), 2629-2634. [Link]
-
Matrix Science. Mascot help: Peptide fragmentation. [Link]
-
Shimadzu. LC-MS/MS Method Package for D/L Amino Acids. [Link]
-
MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
National Institutes of Health. (2020, March 9). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. [Link]
-
Elsevier. (2004). Mass spectrometry of peptides and proteins. [Link]
-
Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
-
Reddit. (2023, June 28). Peptide synthesis troubleshooting. [Link]
-
ResearchGate. Synthesis of combinatorial libraries by "split and mix". [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
- 15. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mascot help: Peptide fragmentation [matrixscience.com]
- 20. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. phx.phenomenex.com [phx.phenomenex.com]
- 24. chiraltech.com [chiraltech.com]
Troubleshooting & Optimization
Preventing racemization when coupling Boc-DL-Ser(Me)-OH
The following guide is structured as a Tier 3 Technical Support resource for peptide chemists. It addresses the specific challenges of coupling Boc-Ser(Me)-OH (
Topic: Preventing Racemization During Boc-Ser(Me)-OH Coupling
Executive Summary & Molecule Analysis
User Query: How do I prevent racemization when coupling Boc-DL-Ser(Me)-OH?
Technical Note on Chirality: The starting material specified, Boc-DL-Ser(Me)-OH , is a racemic mixture (containing both L- and D-enantiomers). Technically, you cannot "prevent" racemization in a substance that is already racemic. However, this guide addresses the critical challenge of preserving stereochemistry when using enantiopure starting materials (e.g., Boc-L-Ser(Me)-OH ), which is a frequent issue due to the electronic properties of the serine side chain.
The Core Problem:
Serine derivatives are uniquely fragile. The
-
-Elimination: Base-catalyzed removal of the side chain to form dehydroalanine.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Oxazolone Formation: Cyclization of the activated ester, leading to rapid epimerization.
Mechanisms of Failure
To prevent racemization, you must understand the pathways that destroy chirality.
Pathway A: Oxazolone (Azlactone) Formation
When the carboxyl group is activated (e.g., by a carbodiimide), the carbonyl oxygen of the Boc group can attack the activated carbonyl. This forms a 5-membered oxazolone ring.[1] The
Pathway B:
-Elimination
Specific to Ser/Thr/Cys.[2] A base abstracts the
Figure 1: Competing pathways for loss of chirality in Serine derivatives.
Optimized Coupling Protocols
The following protocols are designed to minimize base exposure and suppress oxazolone formation.
Method A: Carbodiimide/Oxyma (The "Safe" Route)
Recommended for standard couplings where racemization is the primary concern.
| Component | Reagent | Equivalents | Role |
| Activator | DIC (Diisopropylcarbodiimide) | 1.0 eq | Forms O-acylisourea; neutral pH byproduct (urea). |
| Additive | Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) | 1.0 eq | Suppresses oxazolone; superior to HOBt/HOAt. |
| Base | None (or <0.1 eq DIEA if needed) | 0 | CRITICAL: Absence of base prevents |
| Solvent | DMF or DCM/DMF (1:1) | - | DCM reduces polarity, stabilizing the active ester. |
Protocol Steps:
-
Dissolve Boc-Ser(Me)-OH (1.0 eq) and Oxyma Pure (1.0 eq) in minimum DMF.
-
Cool the solution to 0°C (ice bath). Temperature control is vital for Serine.
-
Add DIC (1.0 eq). Stir for 2-3 minutes to pre-activate.
-
Add the mixture to the resin/amine component.
-
Allow to warm to room temperature naturally while stirring.
Method B: Phosphonium/Collidine (For Difficult Couplings)
Use only if Method A fails due to steric hindrance. Requires a base, so risk is higher.
| Component | Reagent | Equivalents | Role |
| Activator | PyOxim or HATU | 0.95 eq | High reactivity for hindered amines. |
| Base | 2,4,6-Collidine (TMP) | 2.0 eq | CRITICAL: Sterically hindered weak base. Much safer than DIEA. |
Why Collidine?
Unlike DIEA (Diisopropylethylamine), Collidine is a weaker base with significant steric bulk.[3] It is strong enough to drive the coupling but too bulky to easily abstract the sterically shielded
Troubleshooting Guide (FAQ)
Q1: I see a "split peak" on my HPLC after coupling Boc-Ser(Me)-OH. Is this racemization? A: Likely, yes. If you are synthesizing a peptide on a chiral backbone, the introduction of a racemate (or racemization of an L-isomer) creates diastereomers. These separate on standard C18 HPLC columns.
-
Diagnostic: Co-inject with a synthesized standard of the D-isomer version. If the impurity peak grows, it is the D-epimer.
-
Fix: Switch to Method A (DIC/Oxyma) without base. Lower the coupling temperature to 0°C.
Q2: My mass spec shows a peak at [M-32] relative to the expected mass. What happened?
A: You have triggered
-
Mechanism: The base removed the
-proton, and the methoxy group ( , mass 31) was eliminated, forming a double bond (Dehydroalanine). The mass difference corresponds to the loss of methanol ( ). -
Fix: You are using too strong a base or too much of it. Eliminate DIEA/NMM entirely. If a base is required for the activator (like HBTU), switch to 2,4,6-Collidine or DIEA but reduce the quantity to 1.0 eq and add it last.
Q3: Can I use HBTU/DIEA for this coupling? A: Not recommended. Uronium salts (HBTU/HATU) require a base to function. The combination of HBTU and excess DIEA is a known cause of Serine racemization. If you must use HBTU, use Oxyma as an additive and keep the base stoichiometry strictly at 2.0 eq relative to the acid, and pre-activate for no more than 30 seconds [3].
Q4: Does the "Me" group make it safer than Ser(Bzl)?
A: No, often it is worse. The
Comparative Data: Coupling Reagents vs. Racemization[2][3][5][6][7][8]
The following table summarizes the risk profile of common coupling cocktails for sensitive amino acids (Ser/Cys/His) [1][4].
| Coupling Reagent | Base Used | Racemization Risk | Notes |
| DIC / Oxyma | None | Low (<0.5%) | Gold standard for chiral preservation. |
| DIC / HOBt | None | Low (<1.0%) | Good, but Oxyma is superior for suppression. |
| HATU / Collidine | Collidine | Moderate (1-3%) | Acceptable for difficult couplings. |
| HBTU / DIEA | DIEA | High (5-15%) | Avoid for Ser(Me) unless necessary. |
| DCC / DMAP | None/DMAP | Severe | DMAP induces rapid racemization; never use. |
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
Steinauer, R., et al. (2025). Racemization in Peptide Synthesis: Mechanisms and Suppression. BenchChem Technical Support.[5][6]
-
Albericio, F., & Tulla-Puche, J. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
National Institutes of Health (NIH). Epimerisation in Peptide Synthesis. PMC.
Sources
Technical Support Center: Troubleshooting Boc-DL-Ser(Me)-OH Coupling Failures
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: I am experiencing a complete failure of my coupling reaction with Boc-DL-Ser(Me)-OH. What is the most likely cause?
A1: The most common reason for the failure of coupling reactions involving Boc-DL-Ser(Me)-OH purchased as a dicyclohexylammonium (DCHA) salt is the presence of residual DCHA. The carboxylic acid group of the amino acid is blocked as its ammonium salt. For the coupling reaction to proceed, this carboxylic acid must be in its free form to be activated by your coupling reagent.[1] DCHA is a strong organic base and its presence will prevent the activation of the carboxylic acid.
Q2: Why is Boc-DL-Ser(Me)-OH often supplied as a DCHA salt?
A2: Many N-protected amino acids are oils or amorphous solids that can be difficult to purify and handle.[2] Forming a crystalline dicyclohexylammonium salt provides a robust method for purification, ensuring high purity and improving the stability and handling of the amino acid derivative.[2]
Q3: Can I proceed with the coupling reaction without removing the DCHA?
A3: It is strongly advised against. While some have suggested that the sterically hindered nature of DCHA might prevent it from directly participating in the coupling reaction, its basicity will still interfere with the necessary activation of the carboxylic acid.[3] Attempting to proceed without removing the DCHA will likely lead to low or no yield of your desired peptide.
Q4: Are there any specific challenges associated with coupling Boc-DL-Ser(Me)-OH beyond the DCHA issue?
A4: Yes, the O-methyl group on the serine side chain can introduce a degree of steric hindrance. This may necessitate the use of more potent coupling reagents than standard carbodiimides like DCC or DIC, especially if the coupling partner is also sterically demanding.[4] Additionally, serine derivatives can be prone to side reactions such as O-acylation, although this is less of a concern when the hydroxyl group is protected by the methyl group.[5][6]
Troubleshooting Guide: Diagnosing and Resolving Coupling Failure
This guide will walk you through a logical workflow to identify the root cause of the coupling failure and implement effective solutions.
Step 1: Verification of DCHA Removal
The first and most critical step is to ensure the complete removal of DCHA to generate the free acid of Boc-DL-Ser(Me)-OH.
dot
Caption: Workflow for DCHA removal and verification.
Indicators of Incomplete DCHA Removal:
-
TLC Analysis: After performing the acidic workup, you should see a single spot on your TLC plate corresponding to the free acid, which will have a different Rf value than the starting salt. The presence of multiple spots may indicate incomplete removal.
-
pH of Aqueous Wash: During the extraction, the pH of the final aqueous washes should be neutral or slightly acidic (≥4).[7] A basic pH suggests the presence of residual DCHA.
Step 2: Re-evaluating Your Coupling Strategy
If you have confirmed the complete removal of DCHA and the coupling reaction still fails, the issue may lie with your choice of coupling reagent or reaction conditions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficiently Reactive Coupling Reagent: Standard carbodiimides (DCC, DIC) may be inefficient for coupling the sterically hindered Boc-DL-Ser(Me)-OH.[4] | Switch to a more potent coupling reagent. Aminium/uronium-based reagents like HATU , HCTU , or COMU are highly effective for hindered couplings.[8][9][10] (See Protocol 2 for an example using HATU). |
| Solubility Issues: Boc-DL-Ser(Me)-OH, being a protected amino acid, is hydrophobic and may have limited solubility in certain solvents.[1] | Ensure you are using high-purity, anhydrous solvents such as DMF, NMP, or DCM.[11][12] If solubility is an issue, consider using a co-solvent system, such as adding 5-10% DMF to DCM.[1] | |
| Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amino component relative to Boc-DL-Ser(Me)-OH. | |
| Presence of Side Products | Racemization: While less common with urethane-protected amino acids, racemization can occur, especially with prolonged activation times or the use of strong bases.[8] | Minimize pre-activation time before adding the amino component. If using a strong base like DIPEA, consider switching to a weaker base like N-methylmorpholine (NMM). |
| Guanidinylation: If using an excess of aminium/uronium-based coupling reagents (like HBTU or HATU), they can react with the free N-terminus of your peptide, capping it and preventing further elongation.[3][10] | Avoid using a large excess of the coupling reagent. A slight excess of the carboxylic acid component relative to the coupling reagent can also inhibit this side reaction.[8] |
Experimental Protocols
Protocol 1: Efficient Removal of DCHA from Boc-DL-Ser(Me)-OH·DCHA Salt
This protocol outlines the procedure to liberate the free carboxylic acid from its dicyclohexylammonium salt.
Materials:
-
Boc-DL-Ser(Me)-OH·DCHA salt
-
Ethyl acetate (EtOAc) or another suitable organic solvent (e.g., dichloromethane)
-
10% aqueous potassium bisulfate (KHSO₄) solution or 10% aqueous phosphoric acid.[1][7]
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-DL-Ser(Me)-OH·DCHA salt in ethyl acetate (approximately 5-10 volumes relative to the salt).
-
Acidic Extraction: Transfer the solution to a separatory funnel and wash it three times with an equal volume of cold (0-5 °C) 10% KHSO₄ or phosphoric acid solution.[1][7] The pH of the aqueous layer after the first wash should be acidic (pH 2-3).[7]
-
Water Wash: Wash the organic layer with deionized water until the pH of the aqueous layer is neutral (pH ~7) to remove any remaining acid.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free acid, which may be an oil or a solid.
-
Verification (Optional but Recommended): Confirm the removal of DCHA by TLC, comparing the product to the starting material.
Protocol 2: HATU-Mediated Coupling of Boc-DL-Ser(Me)-OH
This protocol is recommended for coupling sterically hindered amino acids like Boc-DL-Ser(Me)-OH.
Materials:
-
Boc-DL-Ser(Me)-OH (free acid from Protocol 1)
-
Amino component (e.g., an amino acid ester hydrochloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
Procedure:
-
Neutralization of Amino Component (if applicable): If your amino component is a hydrochloride salt, dissolve it in anhydrous DMF and add 1 equivalent of DIPEA or NMM. Stir for 10-15 minutes at room temperature.
-
Activation: In a separate flask, dissolve Boc-DL-Ser(Me)-OH (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA or NMM (2 equivalents) to the solution from step 2 and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the solution of the neutralized amino component (from step 1) to the activated Boc-DL-Ser(Me)-OH solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours depending on the steric hindrance of the coupling partners.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude peptide by flash column chromatography or recrystallization as needed.
Mechanistic Insight: Why Residual DCHA Inhibits Coupling
The fundamental principle of peptide bond formation involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.
dot
Caption: Mechanism of DCHA interference in peptide coupling.
As illustrated above, the carboxylate anion of the DCHA salt is not electrophilic enough to react with the coupling reagent. Furthermore, any residual free DCHA in the reaction mixture will act as a base, potentially neutralizing acidic additives or quenching the activated species, thus halting the reaction.
References
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). Natural Product Reports. The Royal Society of Chemistry.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. r/Chempros. Retrieved from [Link]
- The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. (n.d.). Self-published.
- Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (2023).
- Albericio, F., et al. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
- Evaluation of greener solvents for solid-phase peptide synthesis. (2021).
- Side reactions in peptide synthesis: An overview. (2018).
- Coupling Reagents. (n.d.).
-
Scharlab. (n.d.). Solvents and reagents for peptide synthesis. Retrieved from [Link]
- Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296.
-
Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
- Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
- Spps and side reactions in peptide synthesis. (n.d.). Slideshare.
- Wang, S. S., et al. (1979). Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine. The Journal of Organic Chemistry, 44(1), 18-22.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). International Journal of Pharmacy and Pharmaceutical Sciences.
- Comparative study of various extraction methods for the quantitative determination of free amino acids from brain tissue. (1971). Journal of Neurochemistry.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scharlabchina.com [scharlabchina.com]
Technical Support Center: Optimizing O-methyl Serine Incorporation in SPPS
Welcome to the technical support center for the successful incorporation of O-methyl serine [Ser(Me)] in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing Fmoc-L-Ser(Me)-OH in their peptide synthesis workflows. Here, we will address common challenges, provide troubleshooting strategies, and offer detailed protocols to enhance your synthetic outcomes.
The incorporation of O-methyl serine can introduce unique properties to a peptide, such as increased hydrophobicity and conformational rigidity, which can be advantageous for structure-activity relationship (SAR) studies and the development of novel therapeutics.[] However, like many non-canonical amino acids, its successful integration requires careful consideration of coupling conditions and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low coupling efficiency when incorporating Fmoc-Ser(Me)-OH?
Low coupling efficiency with Fmoc-Ser(Me)-OH is a common issue. While the O-methyl group is not exceptionally bulky, it can still present some steric hindrance compared to an unprotected serine. Several factors can contribute to incomplete coupling:
-
Inappropriate Coupling Reagent: Not all coupling reagents are equally effective for every amino acid. For sterically hindered or modified amino acids, the choice of activator is critical.
-
Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, it can aggregate on the resin, making the N-terminus less accessible for coupling.[2][3]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact coupling efficiency.
Q2: What are the best coupling reagents for Fmoc-Ser(Me)-OH?
While there is limited literature directly comparing coupling reagents for Fmoc-Ser(Me)-OH, we can extrapolate from data on similarly modified and sterically unhindered amino acids, such as Fmoc-Ser(Ac)-OH. Based on this, the following recommendations can be made:
-
Carbodiimide-based reagents with additives: A combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® is often a reliable and cost-effective choice. This combination is known to perform well for a wide range of amino acids and can minimize racemization.[4]
-
Onium Salts: Reagents like HBTU, HATU, and COMU are powerful activators that can be effective.[5][6] However, they require a non-nucleophilic base (e.g., DIPEA or collidine), and careful optimization is needed to avoid side reactions. For instance, HATU is often recommended for difficult couplings.[7]
Q3: Can the O-methyl group on serine cause any specific side reactions during SPPS?
The methyl ether linkage on the serine side chain is generally stable under standard Fmoc-SPPS conditions. Unlike the free hydroxyl group of serine, it is not susceptible to O-acylation. However, it is crucial to be aware of general SPPS side reactions that can still occur:
-
Racemization: Although less prone than amino acids like cysteine or histidine, racemization can occur during the activation step, especially with prolonged exposure to base.[3][4][8] The use of additives like HOBt or OxymaPure® can help suppress this.
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can be susceptible to aspartimide formation, particularly in Asp-Ser sequences.[3][9]
Q4: How can I monitor the completion of the Fmoc-Ser(Me)-OH coupling reaction?
Monitoring the completion of each coupling step is crucial for a successful synthesis.[4] The most common method is the Kaiser test (ninhydrin test) . A positive Kaiser test (blue color) indicates the presence of free primary amines, signifying an incomplete coupling reaction. If the test is positive, a second coupling should be performed.
Q5: What are the recommended conditions for cleaving a peptide containing O-methyl serine from the resin?
A standard cleavage cocktail, such as Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5), is typically effective for cleaving peptides containing O-methyl serine from the resin and removing side-chain protecting groups. The O-methyl group is stable to TFA.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low crude peptide purity after synthesis | Incomplete coupling of Fmoc-Ser(Me)-OH or other residues. | - Perform a double coupling for the Fmoc-Ser(Me)-OH residue. - Switch to a more powerful coupling reagent like HATU. - Use a solvent cocktail that disrupts aggregation, such as DMF/NMP. |
| Presence of a deletion peptide lacking Ser(Me) | Incomplete coupling of Fmoc-Ser(Me)-OH. | - Optimize coupling time and temperature. - Ensure the quality of reagents, especially the coupling agent and base. |
| Unexpected peaks in HPLC/MS analysis | Racemization or other side reactions. | - Use a carbodiimide/additive coupling method (e.g., DIC/OxymaPure®) to minimize racemization. - Avoid prolonged exposure to base during activation. - If Asp is present, consider using a protecting group strategy that minimizes aspartimide formation.[3] |
| Poor solubility of the final peptide | The O-methyl serine residue increases the overall hydrophobicity of the peptide.[] | - Use a modified purification buffer, such as one containing a higher percentage of organic solvent or a different ion-pairing agent. - Lyophilize the peptide from a solution containing a small amount of acetonitrile or tert-butanol to improve its subsequent solubility. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-L-Ser(Me)-OH using DIC/OxymaPure®
This protocol is recommended as a starting point due to its efficiency and low risk of racemization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Ser(Me)-OH (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: High-Efficiency Coupling of Fmoc-L-Ser(Me)-OH using HATU
This protocol is recommended for difficult couplings or when Protocol 1 results in low efficiency.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Ser(Me)-OH (3 equivalents), HATU (3 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) in DMF.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Data Presentation
Table 1: Comparison of Recommended Coupling Reagents for Fmoc-L-Ser(Me)-OH
| Coupling Reagent | Additive | Base | Advantages | Disadvantages | Recommendation |
| DIC | HOBt or OxymaPure® | None required | Low cost, low risk of racemization.[4] | Slower reaction rates compared to onium salts. | First-line choice for routine synthesis. |
| HBTU | None | DIPEA/Collidine | Fast and efficient coupling. | Higher risk of racemization compared to DIC/additive. | Good for standard couplings where speed is a factor. |
| HATU | None | DIPEA/Collidine | Very high coupling efficiency, suitable for sterically hindered amino acids.[7] | Higher cost, potential for side reactions if not optimized. | Recommended for difficult couplings or when other methods fail. |
| COMU | None | DIPEA/Collidine | High efficiency, byproducts are water-soluble, making purification easier.[6] | Less commonly used, may require more optimization. | A good alternative to HATU, especially for "greener" synthesis approaches. |
Visualizations
Diagram 1: SPPS Cycle for O-methyl Serine Incorporation
Caption: Standard SPPS workflow for a single amino acid addition.
Diagram 2: Potential Racemization Mechanism during Activation
Sources
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomatik.com [biomatik.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 9. peptide.com [peptide.com]
Technical Support Center: Handling Boc-Ser(Me)-OH Salts
Subject: Troubleshooting Hygroscopicity & Handling of N-α-t-Boc-O-methyl-L-serine Salts
Executive Summary
Boc-Ser(Me)-OH (N-α-t-Butoxycarbonyl-O-methyl-L-serine) is a critical building block for synthesizing peptides containing methylated serine residues. To overcome the physical instability of the free acid (often a viscous oil or low-melting solid), it is commercially supplied as a Dicyclohexylammonium (DCHA) salt .
While the DCHA salt improves crystallinity and shelf-life, it introduces two specific challenges:
-
Hygroscopicity: The salt can absorb atmospheric moisture, leading to "sticky" solids, weighing errors, and stoichiometry mismatches.
-
Amine Contamination: The DCHA counter-ion is a secondary amine that must often be removed prior to coupling to prevent side reactions or base-mediated racemization.
This guide provides field-proven protocols to manage these issues, ensuring high-fidelity peptide synthesis.
Module 1: Storage & "The Dry Chain"
Preventing moisture uptake is easier than removing it.
Q: My Boc-Ser(Me)-OH·DCHA has turned into a sticky gum. Is it ruined? A: Not necessarily, but its purity and stoichiometry are compromised. The "gum" texture indicates significant water absorption.
-
Immediate Action: Dry the reagent in a vacuum desiccator over phosphorus pentoxide (
) or potassium hydroxide (KOH) pellets for 24–48 hours. If it returns to a solid powder, it is usable. -
Verification: Check the weight. If you weighed 1.0g previously and it now weighs 1.1g, you have 10% water mass. Recalculate your molarity based on the dry weight or dry it further.
Q: How should I store this reagent to prevent this? A: Follow the "Equilibration Protocol" to prevent condensation:
-
Long-Term: Store at +2°C to +8°C (or -20°C for long term) in a sealed container with a desiccant packet.
-
Retrieval: When removing from the fridge, do not open the bottle immediately.
-
Equilibration: Place the cold bottle in a desiccator at room temperature for at least 2 hours. This prevents atmospheric moisture from condensing on the cold reagent surface.
-
Handling: Weigh quickly in a low-humidity environment (e.g., <40% RH) or a glove bag if available.
Module 2: The Critical Workflow – Desalting
The DCHA counter-ion must be removed to liberate the active carboxylic acid for coupling.
Q: Can I use the DCHA salt directly in coupling reactions? A: Generally, No. While some robust protocols (like HBTU/DIEA) might tolerate DCHA, it is risky. DCHA is a secondary amine and a base. It can:
-
Consume activated esters.
-
Alter the pH of the coupling mixture, promoting racemization.
-
Compete with the amino component.[1]
Q: What is the standard protocol for converting the salt to the free acid? A: Use the Acidic Extraction Method . This converts the lipophilic DCHA salt into water-soluble DCHA salts and organic-soluble Boc-Ser(Me)-OH free acid.
Protocol: Conversion of Boc-Ser(Me)-OH·DCHA to Free Acid
| Step | Action | Critical Note |
| 1. Dissolution | Dissolve the DCHA salt in Ethyl Acetate (EtOAc) or DCM . Use ~10 mL solvent per gram of salt. | Ensure complete dissolution.[2] If cloudy, add more solvent. |
| 2. Acid Wash | Wash the organic layer 3 times with ice-cold 0.5 M | Do NOT use strong acids (HCl) as they may remove the Boc group. |
| 3. Removal | The DCHA moves into the aqueous phase (protonated). The Boc-Ser(Me)-OH remains in the organic phase. | Keep the organic (top) layer. |
| 4. Brine Wash | Wash the organic layer once with saturated NaCl (brine). | Removes residual acid and trapped water. |
| 5. Drying | Dry the organic layer over anhydrous | Filter off the solid desiccant. |
| 6. Isolation | Evaporate the solvent under reduced pressure (Rotavap). | The product will likely be a viscous oil or amorphous foam. This is normal. |
Module 3: Visualizing the Workflows
Figure 1: The Desalting & Activation Logic
This diagram illustrates the decision process and chemical flow for handling the salt.
Caption: Workflow for converting the stable DCHA salt into the reactive free acid form prior to peptide synthesis.
Module 4: Troubleshooting Guide
Q: I desalted the material, but it's an oil. How do I weigh it accurately? A: The free acid of Boc-Ser(Me)-OH is naturally an oil or low-melting solid.
-
Solution: Do not try to scrape it.
-
Tared Flask Method: Desalt directly into a tared round-bottom flask. Evaporate, weigh the flask, and calculate the net weight.
-
Dissolve the oil in a known volume of DMF to create a stock solution (e.g., 0.5 M). Use volumetric delivery for your coupling reaction.
-
Q: My coupling efficiency is low even after desalting. A: This suggests either incomplete DCHA removal or water contamination.
-
Check: Did you use enough KHSO4? The molar ratio of Acid:Salt should be at least 1.5:1 during extraction.
-
Check: Did you dry the organic layer thoroughly? Residual water hydrolyzes active esters (e.g., HOBt/DIC esters).
Q: Can I use HCl to desalt?
A: Avoid it. While Boc is stable to base, it is acid-labile. Strong mineral acids like HCl can prematurely cleave the Boc group (deprotection), leading to polymerization of the amino acid. Stick to weak acids like
Summary Data Table: Physical Properties
| Property | Boc-Ser(Me)-OH[3][4][5]·DCHA (Salt) | Boc-Ser(Me)-OH (Free Acid) |
| State | Crystalline Solid (Powder) | Viscous Oil / Amorphous Solid |
| Stability | High (Shelf-stable) | Lower (Prone to degradation) |
| Hygroscopicity | Moderate (Surface absorption) | High (Absorbs moisture rapidly) |
| Solubility | Soluble in DCM, DMF, MeOH | Soluble in EtOAc, DCM, DMF |
| Usage | Storage form | Active coupling species |
| MW | ~400.6 g/mol | ~219.2 g/mol |
References
-
PubChem. (2025).[5] Boc-Ser-OH.DCHA Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Disposal of Boc-DL-Ser(Me)-OH.DCHA: A Guide to Safe and Compliant Laboratory Practices
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and discovery. Equally critical is the final step: the safe and compliant disposal of all chemical reagents. This guide provides a comprehensive, in-depth protocol for the proper disposal of Boc-DL-Ser(Me)-OH.DCHA, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere procedure, delving into the chemical reasoning that underpins these essential safety measures.
Understanding the Compound: A Tale of Two Moieties
Boc-DL-Ser(Me)-OH.DCHA is a salt composed of a Boc-protected amino acid, N-(tert-butoxycarbonyl)-O-methyl-DL-serine, and dicyclohexylamine (DCHA). While Boc-protected amino acids are generally considered to have low toxicity, the primary hazard profile of this compound is dictated by the dicyclohexylamine component.[1][2][3] DCHA is a corrosive chemical that can cause severe skin and eye burns, and irritation to the respiratory tract.[1] High exposure can lead to more severe health effects.[1] Therefore, all handling and disposal procedures must be approached with the necessary precautions to mitigate these risks.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE. For handling Boc-DL-Ser(Me)-OH.DCHA, the following are mandatory:
-
Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are essential to protect against accidental splashes.
-
Hand Protection: Handle with gloves. Nitrile rubber gloves are a suitable option. Always inspect gloves for any signs of degradation before use and employ proper glove removal techniques to avoid skin contact.
-
Body Protection: A lab coat or a chemical-resistant apron should be worn to protect against contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]
Engineering Controls
-
Ventilation: All handling of Boc-DL-Ser(Me)-OH.DCHA, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of the handling area.[5]
Step-by-Step Disposal Procedure
The disposal of Boc-DL-Ser(Me)-OH.DCHA should be treated as the disposal of a hazardous waste, primarily due to the presence of dicyclohexylamine.
Waste Segregation and Collection
-
Solid Waste: Collect any solid Boc-DL-Ser(Me)-OH.DCHA waste, including residues from reaction vessels and contaminated weighing papers, in a designated, clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, should also be disposed of as hazardous waste.
-
Liquid Waste: If Boc-DL-Ser(Me)-OH.DCHA is in a solution, it should be collected in a designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
Waste Containerization
-
Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[6][7] The container must be in good condition, with no cracks or leaks.[6]
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for expansion of contents.[6]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Boc-DL-Ser(Me)-OH.DCHA"
-
The associated hazards (e.g., "Corrosive," "Toxic")
-
The date of accumulation
-
The name of the principal investigator or laboratory group
-
Storage of Hazardous Waste
-
Designated Area: Store the hazardous waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[7]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store the container away from incompatible materials, such as strong oxidizing agents and acids.[5]
Final Disposal
-
Licensed Disposal Company: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is a critical component of laboratory safety.
Spill Response
In the event of a spill of Boc-DL-Ser(Me)-OH.DCHA:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[4] Avoid generating dust.[4] For a liquid spill, cover with an inert absorbent material such as sand, dry lime, or soda ash, and then place it in a covered container for disposal.[1]
-
Clean: After the bulk of the material has been removed, decontaminate the area with a suitable cleaning agent and wash the area thoroughly.[1]
-
Report: Report the spill to your institution's EHS office.
Exposure Response
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention.[5]
Disposal Decision Workflow
To aid in the decision-making process for the disposal of Boc-DL-Ser(Me)-OH.DCHA and similar chemical waste, the following workflow can be utilized.
Caption: A workflow diagram for the safe disposal of Boc-DL-Ser(Me)-OH.DCHA.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By understanding the inherent hazards of Boc-DL-Ser(Me)-OH.DCHA, primarily due to its dicyclohexylamine content, and adhering to the detailed disposal procedures outlined in this guide, researchers can ensure a safe working environment and maintain compliance with regulatory standards. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- New Jersey Department of Health. (2000). Right to Know Hazardous Substance Fact Sheet: Dicyclohexylamine.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Z-Lys(Boc)-OH DCHA.
- Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE (DCHA).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7582, Dicyclohexylamine.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- In-Telligent. (n.d.). Dicyclohexylamine (DCHA): Essential Chemical for Plastic & Rubber Applications.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Fisher Scientific. (2025). Safety Data Sheet: Dicyclohexylamine.
- Sigma-Aldrich. (n.d.). Research chemical boc-hse(me)-oh dcha.
- Aladdin Scientific. (n.d.). Boc-L-Ser(Me)-OH DCHA, min 96%, 1 gram.
- Sigma-Aldrich. (n.d.). Boc-Hse(Me)-OH DCHA AldrichCPR.
- Echemi. (n.d.). BOC-DAP(BOC)-OH DCHA SDS, 201472-68-6 Safety Data Sheets.
- Aapptec Peptides. (n.d.). Boc-Ser(Me)-OH DCHA [51293-47-1].
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Alfa Chemistry. (n.d.). CAS 69912-63-6 Boc-L-Ser(Me)-OH·DCHA.
- Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12693562, Boc-Ser-OH.DCHA.
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard.
- Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- Hengyi. (2023). What is Dicyclohexylamine (DCHA) and Its Applications?.
- Sigma-Aldrich. (2024). Safety Data Sheet: Dicyclohexylamine.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- DuraLabel. (2023). OSHA Rules for Hazardous Chemicals.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
Sources
- 1. nj.gov [nj.gov]
- 2. greenchemindustries.com [greenchemindustries.com]
- 3. What is Dicyclohexylamine (DCHA) and Its Applications? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
